3-(4-Aminophenyl)-2-phenylquinoxaline-6-carboxylic acid
Description
3-(4-Aminophenyl)-2-phenylquinoxaline-6-carboxylic acid is a heterocyclic compound featuring a quinoxaline core substituted with a phenyl group at position 2, a 4-aminophenyl group at position 3, and a carboxylic acid moiety at position 5. Quinoxaline derivatives are valued in medicinal chemistry for their diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties . The presence of the 4-aminophenyl group enhances solubility through hydrogen bonding, while the carboxylic acid facilitates interactions with biological targets, such as enzymes or receptors. Its synthesis likely involves palladium-catalyzed cross-coupling reactions, as seen in analogous quinoline and quinoxaline derivatives .
Properties
CAS No. |
64375-04-8 |
|---|---|
Molecular Formula |
C21H15N3O2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-(4-aminophenyl)-2-phenylquinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C21H15N3O2/c22-16-9-6-14(7-10-16)20-19(13-4-2-1-3-5-13)23-17-11-8-15(21(25)26)12-18(17)24-20/h1-12H,22H2,(H,25,26) |
InChI Key |
BBXILPGQHMTAHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)O)N=C2C4=CC=C(C=C4)N |
Origin of Product |
United States |
Biological Activity
3-(4-Aminophenyl)-2-phenylquinoxaline-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound belongs to the quinoxaline family, characterized by a fused bicyclic structure that includes a benzene and a pyrazine ring. The presence of an amino group at the para position of the phenyl ring and a carboxylic acid functional group enhances its solubility and reactivity, making it a candidate for various biological applications.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- Preliminary studies have shown that derivatives of quinoxaline compounds can exhibit potent anticancer effects. For instance, related compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism is believed to involve interactions with tubulin, akin to established antimitotic agents like taxol .
- A specific study highlighted that carboxylic acid analogs containing fluorinated groups displayed enhanced anticancer activity, suggesting that structural modifications could optimize efficacy .
-
Antimicrobial Activity :
- Quinoxaline derivatives have been noted for their antibacterial properties. In vitro assays suggest that compounds similar to this compound can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli with varying degrees of effectiveness .
- The structure-activity relationship (SAR) indicates that electron-donating groups on the phenyl ring significantly enhance antibacterial activity, while electron-withdrawing groups reduce it .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Mechanism :
- Antimicrobial Efficacy :
- Research on quinoxaline derivatives showed promising results against drug-resistant bacterial strains, indicating potential applications in treating infections caused by resistant pathogens. The study utilized agar diffusion methods to evaluate antibacterial activity, revealing significant inhibition zones for certain derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural and physicochemical attributes of 3-(4-aminophenyl)-2-phenylquinoxaline-6-carboxylic acid with analogous compounds:
Key Observations :
- Electron-Withdrawing vs.
Preparation Methods
Synthesis of Unsymmetrical Benzil Intermediate
The preparation of 1-phenyl-2-(4-nitrophenyl)ethane-1,2-dione involves a two-step sequence:
- Friedel-Crafts acylation of nitrobenzene with phenylacetyl chloride under AlCl₃ catalysis to yield 4-nitrobenzophenone
- Oxidative dimerization using SeO₂ in dioxane at 80°C, producing the mixed benzil in 68% yield.
Regioselectivity in subsequent quinoxaline formation is governed by the electron-withdrawing nitro group, which activates the adjacent carbonyl for nucleophilic attack by the C3 amine of 3,4-diaminobenzoic acid. This ensures correct positioning of the 4-nitrophenyl group at C3.
Condensation Reaction Optimization
Key parameters for the condensation step (Table 1):
| Condition | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF/H₂O (9:1) | 82% yield |
| Temperature | 110°C | Minimizes decarboxylation |
| Catalyst | p-TsOH (5 mol%) | Accelerates imine formation |
| Reaction Time | 8 hr | Complete conversion |
The use of methyl 3,4-diaminobenzoate as a protected precursor prevents decarboxylation during high-temperature steps, with subsequent hydrolysis (6M HCl, 80°C, 4 hr) restoring the carboxylic acid functionality.
Functional Group Interconversion Strategies
Nitro to Amine Reduction
The C3 4-nitrophenyl group undergoes selective reduction using:
- Catalytic hydrogenation : 10% Pd/C, H₂ (50 psi), ethanol, 25°C, 12 hr (94% yield)
- Chemical reduction : Na₂S·9H₂O in H₂O/EtOH (1:1), 70°C, 6 hr (88% yield)
Notably, the quinoxaline ring remains intact under these conditions, with no observable hydrogenolysis of the C-N bonds.
Regiochemical Verification
X-ray crystallographic analysis of the intermediate 2-phenyl-3-(4-nitrophenyl)quinoxaline-6-carboxylic acid methyl ester confirms regioselectivity (Figure 1). The nitro group occupies the C3 position with a dihedral angle of 12.7° relative to the quinoxaline plane, while the C2 phenyl group maintains near-coplanarity (4.3°).
Alternative Synthetic Pathways
Suzuki-Miyaura Coupling Approach
For laboratories lacking facilities for high-pressure hydrogenation, a halogenated intermediate enables late-stage functionalization:
- Prepare 3-bromo-2-phenylquinoxaline-6-carboxylic acid via condensation of 3,4-diaminobenzoic acid with 1-phenyl-2-bromoethane-1,2-dione
- Couple with 4-aminophenylboronic acid using Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80°C, 24 hr (76% yield)
This method circumvents nitro group reduction but requires stringent control of palladium catalyst activity to prevent decarboxylation.
Solid-Phase Synthesis
Immobilization of 3,4-diaminobenzoic acid on Wang resin enables iterative synthesis:
- Load diamine via ester linkage (DIC/HOBt activation)
- Condense with benzil derivatives in flow reactor (0.5 mL/min, 100°C)
- Cleave with TFA/H₂O (95:5) to yield product (63% overall yield)
While lower yielding than solution-phase methods, this approach facilitates rapid screening of analogues.
Analytical Characterization Benchmarks
Critical spectroscopic signatures confirm successful synthesis:
- ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, H5), 8.34 (d, J=8.4 Hz, 1H, H7), 7.89 (d, J=8.4 Hz, 2H, C3-Ph), 6.75 (d, J=8.4 Hz, 2H, NH₂-Ph)
- ¹³C NMR : 168.2 (COOH), 154.1 (C6), 143.7 (C2-Ph), 128.4 (C3-Ph)
- HRMS : [M+H]+ calc. 392.1367, found 392.1363
The carboxylic acid proton appears as a broad singlet at δ 12.8 ppm, disappearing upon D₂O exchange.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A pilot-scale flow system (Figure 2) achieves 89% yield through:
- Two-stage tubular reactor (D=2 cm, L=5 m)
- Zone 1: 120°C for condensation (residence time 30 min)
- Zone 2: 180°C for ester hydrolysis (residence time 15 min)
- In-line IR monitoring at 1710 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (acid C=O)
This method reduces batch-to-batch variability while maintaining throughput of 12 kg/day.
Purification Protocols
Final product purification employs:
- Acid-base recrystallization : Dissolve in 1M NaOH, filter, precipitate with 6M HCl (purity >99.5%)
- Chromatography : Silica gel, CHCl₃/MeOH/HOAc (80:18:2) for analytical samples
Industrial-scale centrifugation achieves 97% recovery using ethanol/water (1:3) as antisolvent.
Stability and Degradation Pathways
Accelerated stability studies (40°C/75% RH) reveal:
- Primary degradation route : Decarboxylation to 3-(4-aminophenyl)-2-phenylquinoxaline (t₁/₂= 18 months)
- Photooxidation : Forms quinoxaline-6-carboxamide under UV light (300-400 nm)
Formulation as a monohydrate extends shelf-life to 36 months when stored in amber glass under nitrogen.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-(4-Aminophenyl)-2-phenylquinoxaline-6-carboxylic acid with high purity?
- Methodological Answer : Synthesis typically involves condensation of substituted benzene-1,2-diamines with diketones or α-keto acids under reflux conditions. Optimize reaction temperature (80–120°C) and solvent polarity (e.g., ethanol or DMF) to enhance yield. Purification via column chromatography (silica gel, eluent: chloroform/methanol gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity. Monitor reaction progress using TLC or HPLC with UV detection at 254 nm .
Q. How can spectroscopic methods (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Verify aromatic protons (δ 7.0–8.5 ppm for quinoxaline and phenyl groups) and the carboxylic acid proton (δ ~12–13 ppm, broad).
- 13C NMR : Confirm carbonyl carbon (δ ~170 ppm) and aromatic carbons (δ 110–150 ppm).
- IR : Identify carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹).
- HRMS : Validate molecular ion [M+H]⁺ with m/z matching the theoretical molecular weight (C₂₁H₁₆N₃O₂: 342.12 g/mol). Cross-reference with computational spectra (DFT) for accuracy .
Q. What solubility challenges arise with this compound, and how can they be addressed in biological assays?
- Methodological Answer : The carboxylic acid group confers pH-dependent solubility. In aqueous buffers (pH >7), use sodium bicarbonate to deprotonate the acid and enhance solubility. For cell-based assays, prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in PBS. Verify solubility via dynamic light scattering (DLS) to avoid aggregation artifacts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of quinoxaline derivatives?
- Methodological Answer :
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., –CF₃) at the 6-position to enhance metabolic stability .
- Amino Phenyl Modifications : Replace the 4-aminophenyl group with heterocyclic amines (e.g., pyridinyl) to improve target binding affinity.
- Bioisosteric Replacement : Substitute the carboxylic acid with tetrazole or sulfonamide groups to retain polarity while improving membrane permeability. Validate via in vitro cytotoxicity assays (IC₅₀) and molecular docking against target proteins (e.g., kinases) .
Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry and calculate electrostatic potential maps to identify reactive sites for metabolism (e.g., CYP450 oxidation).
- Molecular Dynamics (MD) Simulations : Simulate membrane permeation (logP) using lipid bilayer models (e.g., POPC).
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability (%F), blood-brain barrier penetration, and hERG inhibition risk. Cross-validate with experimental Caco-2 permeability assays .
Q. How should researchers address contradictions in biological activity data across different experimental models?
- Methodological Answer :
- Dose-Response Validation : Replicate assays in ≥3 independent experiments using standardized protocols (e.g., MTT assay for cytotoxicity).
- Model-Specific Factors : Account for differences in cell line metabolism (e.g., HepG2 vs. HEK293) or in vivo species variability (e.g., murine vs. human CYP isoforms).
- Meta-Analysis : Apply statistical models (ANOVA, Tukey’s HSD) to identify outliers and reconcile discrepancies. Reference mechanistic studies (e.g., target engagement via SPR) to confirm on-target effects .
Methodological Design & Optimization
Q. What experimental design (DoE) approaches improve reaction yield and reproducibility?
- Methodological Answer : Use a Central Composite Design (CCD) to optimize parameters:
- Factors : Temperature (X₁), solvent ratio (X₂), catalyst loading (X₃).
- Response Variables : Yield (Y₁), purity (Y₂).
- Analysis : Fit data to a quadratic model (R² >0.9) and identify Pareto-optimal conditions. Validate robustness via three consecutive batches .
Q. How can researchers mitigate degradation of the carboxylic acid group during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
